molecular formula C19H24O2 B017043 16-Oxocafestol CAS No. 108664-98-8

16-Oxocafestol

Cat. No.: B017043
CAS No.: 108664-98-8
M. Wt: 284.4 g/mol
InChI Key: DDWYTNONBBOFFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 16-Oxocafestol is the enzyme Glutathione S-transferase (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

This compound interacts with its target, GST, by enhancing its activity . This interaction results in an increase in the conjugation of glutathione to various compounds, thereby facilitating their removal from the body and reducing potential damage to cells.

Biochemical Pathways

The action of this compound primarily affects the glutathione metabolic pathway . By enhancing the activity of GST, this compound increases the conjugation of glutathione to various compounds. This process is a key step in the detoxification of harmful substances and the prevention of oxidative stress.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has slight solubility in chloroform and methanol . These properties may influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is an increase in the levels of GST activity and acid-soluble sulfhydryl in the liver and small bowel mucosa . This leads to enhanced detoxification processes and a reduction in oxidative stress, potentially offering protective effects against various forms of cellular damage.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability could be affected by the chemical environment within the body . .

Biochemical Analysis

Biochemical Properties

16-Oxocafestol interacts with the enzyme glutathione S-transferase (GST), a critical enzyme involved in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Through these interactions, this compound enhances the activity of GST and increases the levels of tissue sulfhydryl .

Cellular Effects

In terms of cellular effects, this compound has been found to increase the levels of GST and tissue sulfhydryl in liver and small bowel mucosa . This suggests that this compound may play a role in protecting cells from oxidative stress by enhancing the body’s antioxidant defenses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GST. By enhancing the activity of this enzyme, this compound increases the levels of tissue sulfhydryl, a biomolecule that plays a crucial role in maintaining the redox balance within cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been extensively documented, it is known that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutathione, specifically in the process of glutathione conjugation, a key phase II detoxification pathway . The compound enhances the activity of GST, an enzyme that catalyzes the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Transport and Distribution

Given its role in enhancing the activity of GST, it is likely that the compound may be distributed to areas where GST is present, such as the liver and small bowel mucosa .

Subcellular Localization

Given its interaction with GST, it is likely that the compound may be localized in areas where GST is present, such as the cytosol .

Preparation Methods

16-Oxocafestol is synthesized from cafestol through a series of chemical reactions. The synthetic route typically involves oxidation reactions to introduce the oxo group at the 16th position of the cafestol molecule. The specific reaction conditions and reagents used in these synthetic routes are not widely detailed in the literature .

Chemical Reactions Analysis

16-Oxocafestol undergoes various chemical reactions, including:

    Reduction: Potential reduction reactions could convert the oxo group back to a hydroxyl group.

    Substitution: The compound may undergo substitution reactions at various positions on the molecule.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

16-Oxocafestol has several scientific research applications:

Comparison with Similar Compounds

16-Oxocafestol is unique compared to other diterpene derivatives like kahweol and cafestol due to its specific structural modifications and biological activities. Similar compounds include:

This compound stands out due to its specific ability to induce phase II detoxification enzymes and its potential antioxidative and chemopreventive effects.

Properties

IUPAC Name

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYTNONBBOFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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